molecular formula C20H22N2O4S B2863262 3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide CAS No. 1207022-22-7

3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide

Cat. No.: B2863262
CAS No.: 1207022-22-7
M. Wt: 386.47
InChI Key: YFKLZUURSZKVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide (CAS 1207022-22-7) is a high-purity chemical compound supplied for research and development purposes. It has a molecular formula of C20H22N2O4S and a molecular weight of 386.47 g/mol . This molecule is a propanamide derivative featuring a benzenesulfonyl group and a cyclopropane-containing moiety. The inclusion of the cyclopropyl group is of significant interest in medicinal chemistry, as this structural feature is widely used in the design of small molecule drugs to improve properties such as metabolic stability, biological activity, and water solubility . Researchers can leverage this compound as a valuable building block in pharmaceutical development, particularly in the synthesis and exploration of new therapeutic agents. Its structure suggests potential application as an intermediate in the creation of molecules targeting various diseases. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-19(12-13-27(25,26)18-4-2-1-3-5-18)21-16-8-6-15(7-9-16)14-20(24)22-17-10-11-17/h1-9,17H,10-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKLZUURSZKVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the reaction of cyclopropylamine with an appropriate carbonyl compound to form the cyclopropylamino intermediate. This intermediate is then reacted with a phenylsulfonyl chloride derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Chembase and Commercial Databases

The following compounds share structural motifs with the target molecule and are analyzed for comparative insights:

Compound Name/ID Structural Features Key Differences vs. Target Compound
3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide (732253-21-3) Sulfanyl (S) linkage, 4-chlorophenyl, sulfamoyl group Replaces benzenesulfonyl with sulfanyl; lacks cyclopropyl
N-[(3,4-Dimethoxyphenyl)methyl]-N-[3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propyl]propanamide Multiple methoxy groups, branched propyl chain Increased polarity; no sulfonamide or cyclopropyl groups
N-((S)-3-Bromo-1-phenyl-propyl)-4-methyl-benzenesulfonamide Brominated alkyl chain, 4-methylbenzenesulfonamide Simpler backbone; lacks carbamoyl and cyclopropyl moieties

Physicochemical and Pharmacokinetic Properties

  • Hydrophobicity (LogP) : The target compound’s benzenesulfonyl and cyclopropyl groups likely increase LogP (~3.5–4.0 estimated) compared to the sulfanyl analogue (LogP ~3.0) and methoxy-rich compound (LogP ~2.5) .
  • Molecular Weight : The target (MW ~430 g/mol) is heavier than simpler analogues (e.g., 732253-21-3: MW ~415 g/mol) due to the cyclopropylcarbamoyl-methylphenyl substitution .

Binding Interactions and Affinity

  • Hydrophobic Enclosure : The benzenesulfonyl group in the target compound may engage in hydrophobic interactions with protein pockets, as modeled by Glide XP’s scoring function, which prioritizes lipophilic enclosure for enhanced affinity . In contrast, the sulfanyl group in 732253-21-3 provides weaker enclosure due to reduced steric bulk .
  • Hydrogen Bonding : The cyclopropylcarbamoyl group in the target could form neutral-neutral hydrogen bonds in hydrophobic environments, a feature absent in brominated or methoxy-substituted analogues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonylation and carbamoylation reactions. A common approach is coupling 4-[(cyclopropylcarbamoyl)methyl]aniline with activated benzenesulfonyl propanamide intermediates under anhydrous conditions. Optimization can be achieved by controlling stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine), using catalysts like DMAP, and maintaining temperatures between 0–5°C during critical steps to minimize side reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) yields >85% purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly in confirming sulfonyl and carbamoyl group functionalities?

  • Methodological Answer :

  • FTIR : Confirm sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and carbamoyl (N–H bend at 1530–1560 cm⁻¹; C=O stretch at 1640–1680 cm⁻¹) groups .
  • NMR : ¹H NMR should show cyclopropyl protons (δ 0.5–1.2 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR detects the sulfonyl carbon (δ ~44 ppm) and carbamoyl carbonyl (δ ~168 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzenesulfonyl group at m/z 183) .

Advanced Research Questions

Q. How do structural modifications at the cyclopropylcarbamoyl moiety influence the compound's physicochemical properties and target binding affinity?

  • Methodological Answer :

  • Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on solubility and logP (measured via HPLC).
  • Use molecular docking (e.g., Glide XP scoring) to predict binding affinity changes when modifying the carbamoyl group. For example, introducing electron-withdrawing groups (e.g., -CF₃) may enhance interactions with hydrophobic enzyme pockets .
  • Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) to correlate structural changes with activity .

Q. What strategies can resolve contradictions in reported biological activities of sulfonamide-containing propanamide derivatives across studies?

  • Methodological Answer :

  • Meta-analysis : Systematically compare assay conditions (e.g., pH, temperature, cell lines) from conflicting studies. Variations in ATP concentration (1–10 mM) in kinase assays can significantly alter inhibition results .
  • Orthogonal Validation : Re-test compounds using standardized protocols (e.g., CEREP panel for off-target effects) and employ isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • Proteomics Profiling : Identify differential protein binding partners using pull-down assays coupled with LC-MS/MS to explain context-dependent activities .

Q. What in silico approaches are recommended for predicting interaction mechanisms between this compound and enzymatic targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to analyze stability of hydrogen bonds between the sulfonyl group and catalytic residues (e.g., Lys123 in kinases) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified carbamoyl groups to prioritize synthetic targets .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify critical interaction sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .

Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the carbamoyl group yields cyclopropylamine derivatives, m/z 71) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.